

Commercial Availability and Applications of 1-Propanol-1,1-d2: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 1-Propanol-1,1-d2

Cat. No.: B1357017

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **1-Propanol-1,1-d2**, a deuterated form of propanol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. Below, you will find information on suppliers, product specifications, and pricing, alongside inferred and established experimental protocols for its synthesis and application.

Commercial Availability

1-Propanol-1,1-d2 is a specialty chemical available from a number of suppliers that focus on isotopically labeled compounds. The purity and specifications can vary between suppliers, and it is crucial to select a product that meets the requirements of your specific application.

Supplier and Product Specifications

The following table summarizes the commercially available **1-Propanol-1,1-d2** from various suppliers. Please note that availability and pricing are subject to change and should be confirmed with the respective supplier.

Supplier	Product Name	CAS Number	Isotopic Purity (atom % D)	Chemical Purity (Assay)	Available Quantities
Sigma-Aldrich	1-Propanol-1,1-d2	40422-04-6	98	99% (CP)	Custom packaging available upon request
BOC Sciences	1-Propanol-1,1-d2	40422-04-6	98	99% by CP	Inquire for details
LGC Standards	n-Propyl-1,1-d2 Alcohol	40422-04-6	Not specified	Not specified	500mg, 1g
CymitQuimica	n-Propyl-1,1-d2 Alcohol	40422-04-6	99	Not specified	500mg, 1g

Pricing Information

Pricing for **1-Propanol-1,1-d2** can vary significantly based on the supplier, quantity, and purity. The following table provides an approximate price comparison based on available data. It is highly recommended to request a formal quote from the suppliers for the most accurate and up-to-date pricing.

Supplier	Quantity	Estimated Price (USD)
CymitQuimica	500mg	€226.00
CymitQuimica	1g	€380.00

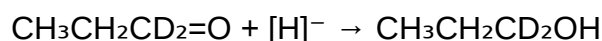
Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of **1-Propanol-1,1-d2** are not readily available in peer-reviewed literature. However, based on established chemical principles, the following sections outline an inferred synthesis protocol and general workflows for its common applications.

Inferred Synthesis of 1-Propanol-1,1-d2

A plausible and common method for the synthesis of **1-Propanol-1,1-d2** is the reduction of a deuterated aldehyde precursor, such as propionaldehyde-1,1-d2, using a powerful reducing agent like lithium aluminum hydride.

Reaction:



Methodology:

- **Precursor Preparation:** The synthesis would begin with a suitable deuterated precursor, propionaldehyde-1,1-d2. This precursor would need to be synthesized or commercially sourced.
- **Reaction Setup:** A solution of propionaldehyde-1,1-d2 in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** A solution of lithium aluminum hydride (LiAlH_4) in the same dry solvent is slowly added to the aldehyde solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
- **Quenching:** After the reaction is complete, the excess lithium aluminum hydride is carefully quenched by the slow addition of a small amount of water, followed by a dilute acid or base workup.
- **Extraction and Purification:** The product, **1-Propanol-1,1-d2**, is then extracted from the aqueous layer using an organic solvent. The combined organic extracts are dried, and the solvent is removed. The final product is purified by distillation.

Inferred Synthesis Pathway

Application as a Deuterated Internal Standard in Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry (MS) due to their similar chemical and physical properties to the analyte of interest, but with a distinct mass.

Methodology:

- **Standard Preparation:** A stock solution of **1-Propanol-1,1-d2** of a known concentration is prepared.
- **Sample Spiking:** A precise amount of the **1-Propanol-1,1-d2** internal standard solution is added to all samples, calibration standards, and quality control samples.
- **Sample Preparation:** The samples are then subjected to the necessary extraction or clean-up procedures.
- **LC-MS Analysis:** The prepared samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The analyte (non-deuterated 1-propanol) and the internal standard (**1-Propanol-1,1-d2**) are separated chromatographically and detected by the mass spectrometer.
- **Quantification:** The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to construct a calibration curve from the calibration standards, from which the concentration of the analyte in the unknown samples can be determined.

Internal Standard Workflow

Application in NMR Spectroscopy: The D₂O Shake Experiment

A common application for deuterated solvents and reagents in Nuclear Magnetic Resonance (NMR) spectroscopy is to identify exchangeable protons (e.g., -OH, -NH₂, -COOH).

Methodology:

- **Initial Spectrum:** An initial ¹H NMR spectrum of the sample dissolved in a suitable deuterated solvent (e.g., CDCl₃) is acquired.

- **D₂O Addition:** A few drops of deuterium oxide (D₂O) are added to the NMR tube containing the sample.
- **Shaking:** The tube is capped and shaken vigorously to facilitate the exchange of labile protons with deuterium.
- **Second Spectrum:** A second ¹H NMR spectrum is acquired.
- **Comparison:** The two spectra are compared. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity in the second spectrum due to the H/D exchange.

D₂O Shake Logic Diagram

- To cite this document: BenchChem. [Commercial Availability and Applications of 1-Propanol-1,1-d₂: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357017#commercial-availability-of-1-propanol-1-1-d2\]](https://www.benchchem.com/product/b1357017#commercial-availability-of-1-propanol-1-1-d2)

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